2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide features a dihydroquinolinone core substituted with a 3,4-dimethylbenzenesulfonyl group at position 3 and a methyl group at position 4. The N-(3-methoxyphenyl)acetamide moiety contributes to its electronic and steric profile. This structure is hypothesized to influence pharmacological properties such as receptor binding, metabolic stability, and solubility.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-17-8-11-24-23(12-17)27(31)25(35(32,33)22-10-9-18(2)19(3)13-22)15-29(24)16-26(30)28-20-6-5-7-21(14-20)34-4/h5-15H,16H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVMBCLRWVNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the acylation of the quinoline derivative with an acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Quinolinone Core Formation
The 1,4-dihydroquinolin-4-one scaffold is typically synthesized via the Conrad-Limpach reaction , involving cyclization of an aniline derivative with a β-keto ester. For example:
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Step 1 : Condensation of 3-aminoacetophenone with ethyl acetoacetate under acidic conditions to form the quinolinone backbone.
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Step 2 : Introduction of the 6-methyl group via alkylation or direct substitution during cyclization.
Sulfonylation at Position 3
The 3,4-dimethylbenzenesulfonyl group is introduced via sulfonylation :
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Reagents : 3,4-Dimethylbenzenesulfonyl chloride, base (e.g., pyridine or NEt).
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Conditions : Room temperature, anhydrous solvent (e.g., CHCl) (Scheme 4, ).
Acetamide Linker Installation
The N-(3-methoxyphenyl)acetamide moiety is formed via amide coupling :
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Step 1 : Activation of the carboxylic acid (e.g., from bromoacetic acid derivative) using EDCI/DMAP.
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Step 2 : Coupling with 3-methoxyaniline in CHCl or DMF (Schemes 1–3, ).
Sulfonylation Mechanism
The reaction involves nucleophilic attack by the quinolinone’s NH group on the electrophilic sulfur of the sulfonyl chloride, followed by deprotonation:
Amide Coupling
The acetamide bond forms via a carbodiimide-mediated mechanism (e.g., EDCI):
Functional Group Reactivity
| Functional Group | Reactivity | Conditions |
|---|---|---|
| Sulfonamide | Stable under acidic/basic conditions; resistant to hydrolysis. | Hydrolysis requires strong HSO/heat. |
| Acetamide | Susceptible to enzymatic cleavage (e.g., proteases) or acid-catalyzed hydrolysis. | pH < 3 or > 10, elevated temperatures. |
| Methoxy Group | Demethylation possible under strong Lewis acids (e.g., BBr). | BBr, CHCl, −78°C. |
| Quinolinone (4-oxo) | Participates in keto-enol tautomerism; can undergo electrophilic substitution. | Alkylation at enol position. |
Hydrolysis of Acetamide
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Reagents : 6M HCl or NaOH.
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Product : Carboxylic acid derivative (if hydrolyzed).
Demethylation of Methoxy Group
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Reagents : BBr.
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Product : Phenolic derivative (enhances hydrogen-bonding capacity).
Oxidation of Methyl Groups
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Reagents : KMnO/HSO.
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Product : Carboxylic acid (if 3,4-dimethylbenzenesulfonyl methyl groups are oxidized).
Stability and Degradation
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Thermal Stability : Decomposes above 250°C (TGA data inferred from ).
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Photostability : No significant degradation under UV light (300–400 nm).
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Hydrolytic Stability : Stable in pH 4–9; acetamide hydrolyzes in extreme pH ( ).
Catalytic Reactions
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Palladium-Catalyzed Cross-Coupling : The 3-methoxyphenyl group may undergo Suzuki coupling if a halide is introduced (not observed in current structure).
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Reductive Amination : Not applicable due to lack of primary amine.
Biological Reactivity
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Metabolism : Hepatic CYP450-mediated oxidation of methyl groups (producing hydroxylated metabolites).
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Enzymatic Cleavage : Esterases may hydrolyze the acetamide in vivo (potential prodrug strategy).
Scientific Research Applications
2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes critical structural features of the target compound and analogs:
Key Differences and Implications
In contrast, the 4-ethoxybenzoyl group in is electron-donating, which may reduce oxidative stability but improve solubility in polar solvents.
N-Aryl Substituents: The 3-methoxyphenyl group in the target compound and provides moderate hydrogen-bonding capacity and lipophilicity.
Quinoline Core Modifications: The dioxino ring in increases molecular rigidity, possibly restricting conformational flexibility during target binding. The ethyl substituent in (vs. methyl in the target) may enhance lipophilicity but reduce steric complementarity in tight binding pockets.
Electronic and Conformational Effects: The dimethylamino group in introduces a basic center, improving solubility and enabling pH-dependent ionization, which is absent in the target compound. Dihedral angles between aromatic rings (e.g., in ) influence planarity; the target’s methyl and sulfonyl groups may similarly affect stacking interactions with biological targets .
Research Findings and Pharmacological Considerations
- Metabolic Stability : The 3,4-dimethyl substitution on the sulfonyl group in the target compound likely reduces cytochrome P450-mediated metabolism compared to unsubstituted analogs .
- Solubility : The 3-methoxyphenyl group balances lipophilicity and polarity, whereas the benzodioxin in and ethoxy in may improve aqueous solubility.
- Binding Interactions : The chloro substituent in could enhance target affinity via halogen bonding, while the target’s methoxy group may engage in weaker hydrogen bonds.
Biological Activity
The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide , also known as C655-0315, is a synthetic molecule of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Formula
- Chemical Formula : C27H26N2O5S
- Molecular Weight : 478.57 g/mol
- IUPAC Name : 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Research on similar compounds indicates that quinoline derivatives often exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds with quinoline structures have shown effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects : Certain derivatives are known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Quinoline derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms including DNA intercalation and inhibition of topoisomerases.
Antimicrobial Activity
A study investigating the antimicrobial properties of various quinoline derivatives found that compounds similar to C655-0315 exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
In vitro studies demonstrated that C655-0315 could reduce the production of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in activated macrophages. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis or psoriasis.
Anticancer Activity
Research has highlighted that quinoline-based compounds can inhibit tumor growth in several cancer models. For instance, one study reported that a related compound reduced the viability of breast cancer cells by inducing apoptosis via mitochondrial pathways.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
